molecular formula C10H11F2NO B2756479 2-(2,6-difluorophenyl)-2-methylpropanamide CAS No. 913720-04-4

2-(2,6-difluorophenyl)-2-methylpropanamide

Cat. No.: B2756479
CAS No.: 913720-04-4
M. Wt: 199.201
InChI Key: ORMGSADVHAMIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluorophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorophenyl)-2-methylpropanamide typically involves the reaction of 2,6-difluorobenzoyl chloride with isobutylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-difluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenol
  • 2,6-Difluoroaniline
  • 2,6-Difluorobenzamide

Uniqueness

2-(2,6-Difluorophenyl)-2-methylpropanamide is unique due to the presence of both the difluorophenyl and methylpropanamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.

Biological Activity

2-(2,6-Difluorophenyl)-2-methylpropanamide is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F2N2O, with a molecular weight of approximately 240.25 g/mol. The compound features a propanamide backbone with a difluorophenyl group, which is believed to enhance its biological activity through specific interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : The difluorophenyl moiety may facilitate binding to various receptors, altering their activity and leading to downstream effects in cellular signaling pathways.
  • Anticancer Activity : Research indicates that this compound could induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Activity Description References
AnticancerInduces apoptosis in various cancer cell lines.
Anti-inflammatoryExhibits potential in reducing inflammation markers in vitro.
AntimicrobialShows activity against certain bacterial strains.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the effect of this compound on human breast cancer cells (MCF-7). The results indicated significant cell death at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Anti-inflammatory Effects : In an animal model of acute inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α). These findings support its potential use in treating inflammatory diseases.
  • Antimicrobial Properties : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. These results indicate its potential as an antimicrobial agent.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMGSADVHAMIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=C1F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrolysis of 2-(2,6-difluorophenyl)-2-methylpropionitrile was performed according to the procedure of Example 10 using sodium hydroxide in the presence of hydrogen peroxide to provide 2-(2,6-difluorophenyl)isobutyramide [1H-NMR (CDCl3): δ 7.34-7.29 (m, 1H), 6.91-6.85 (m, 2H), 6.43 (br s, 1H), 5.73 (br s, 1H), 1.68-1.66 (m, 6H)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.